Mylanta

Patient Adherence Formulation Science Comparative Effectiveness

Generic substitution based solely on active ingredients ignores critical formulation-dependent performance. Mylanta provides a validated, data-backed baseline for antacid research. Key procurement differentiators: - Documented superior esophageal pH control duration vs. Extra-Strength Maalox and calcium carbonate alternatives, enabling fewer doses per patient. - Established palatability advantage that reduces patient dropout in clinical trials and improves adherence. - Demonstrated gastroprotective effect (independent of acid neutralization) suitable as a positive control in mucosal defense studies. Sourced as a standardized API intermediate with full pharmacopeial documentation for reproducible R&D and clinical trial material supply.

Molecular Formula AlH8MgO5
Molecular Weight 139.35 g/mol
CAS No. 37317-08-1
Cat. No. B1235922
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMylanta
CAS37317-08-1
Synonymsaluminum hydroxide - magnesium hydroxide - simethicone
aluminum hydroxide, magnesium hydroxide, simethicone drug combination
Dimalan
Dioval
Ditopax
Maldroksal
Maldroxal
Mylanta
Mylanta II
Molecular FormulaAlH8MgO5
Molecular Weight139.35 g/mol
Structural Identifiers
SMILESO.O.O.[OH-].[OH-].[Mg+2].[Al]
InChIInChI=1S/Al.Mg.5H2O/h;;5*1H2/q;+2;;;;;/p-2
InChIKeyADKOXSOCTOWDOP-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes250 ml / 350 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Mylanta Combination Antacid Overview


Mylanta, designated by CAS 37317-08-1, is a fixed-dose combination of aluminum hydroxide, magnesium hydroxide, and simethicone [1]. It is classified as a non-systemic antacid and anti-flatulent agent. Its primary mechanism is the neutralization of gastric hydrochloric acid via its aluminum and magnesium hydroxide components, with the added defoaming action of simethicone to disperse gas bubbles in the gastrointestinal tract [2]. The specific combination aims to provide both rapid acid relief and mitigation of gas-related bloating, differentiating it from single-entity antacids or those lacking simethicone.

Mylanta Substitution: Key Differences


Substituting Mylanta with generic or alternative antacids based solely on active ingredient lists is not supported by clinical and in vitro performance data. Direct comparative studies demonstrate that formulations with identical active components can exhibit significant differences in palatability [1], in vivo duration of action [2], and even the primary site of therapeutic effect (esophageal vs. gastric) [2]. These differences, which are critical for patient adherence and clinical efficacy, are not captured by a simple comparison of active pharmaceutical ingredients. The specific formulation, including particle size, excipients, and rheological properties, directly impacts acid neutralization kinetics, mucosal coating, and patient acceptance, making Mylanta's performance profile unique and not freely interchangeable with other aluminum/magnesium antacids.

Mylanta Comparative Evidence


Superior Palatability vs. Maalox

In a blinded trial of 73 adults evaluating 22 liquid antacids, Mylanta formulations (Lemon Twist and Cherry Crème) were rated as the most palatable, while Maalox MS Cool Mint and ES Gaviscon were the least palatable [1]. This direct head-to-head comparison quantified a clinically meaningful difference in patient acceptance, a key factor for adherence in over-the-counter use.

Patient Adherence Formulation Science Comparative Effectiveness

Prolonged Esophageal pH Control vs. Maalox

A double-blind crossover trial in heartburn patients found that Mylanta Double Strength (MYL-20, ANC 101.6 mEq) maintained significantly elevated esophageal pH for at least 70 minutes, whereas Extra-Strength Maalox Plus (MA-20, ANC 116.2 mEq) did so for only 30 minutes [1]. This demonstrates that in vitro acid-neutralizing capacity (ANC) does not predict in vivo efficacy, and Mylanta's formulation provides a longer duration of action in the esophagus.

In Vivo Pharmacodynamics Gastroesophageal Reflux Disease (GERD) pH Monitoring

Faster Onset and pH Duration vs. Calcium Carbonate

A single-blind crossover trial in 83 heartburn subjects directly compared Mylanta Double-Strength (Al(OH)3/Mg(OH)2) with Tums E-X (CaCO3) [1]. The Mylanta formulation had a faster onset of action in 41 subjects (vs. 13 for CaCO3) and a significantly longer duration of esophageal pH elevation (82 min vs. 60 min for CaCO3, p<0.05). Critically, only the Mylanta formulation increased gastric pH, while CaCO3 often showed values at or below placebo, indicating a potential 'acid rebound' effect.

Onset of Action Esophageal pH Acid Rebound

Esophageal pH AUC vs. Calcium Carbonate

In the same comparative study [1], the area under the esophageal pH-time curve (AUC) was used to quantify total exposure to elevated pH. The Mylanta Double-Strength formulation produced a significantly greater esophageal pH AUC than the calcium carbonate (Tums E-X) formulation (p < 0.05). This indicates that, over the 4-hour postprandial period, Mylanta provided a greater overall reduction in esophageal acid exposure.

Area Under the Curve (AUC) Esophageal pH Pharmacodynamic Profile

Gastric Cytoprotection from Ethanol Injury

In a standardized rat model of ethanol-induced gastric injury, pretreatment with Mylanta II significantly reduced gross mucosal necrosis compared to saline control [1]. Notably, this protective effect was absent for H2-receptor antagonists (cimetidine, ranitidine), which instead increased ethanol-induced necrosis. While the protective effect of sucralfate was 6-10 times greater, this study provides class-level evidence that certain antacids like Mylanta II possess mucosal protective properties beyond simple acid neutralization.

Gastric Cytoprotection Mucosal Injury Ethanol-Induced Necrosis

Top ANC Among Concentrated Antacids

A study of 23 liquid antacids in the Canadian market found that concentrated liquid antacids, including Mylanta-2 Extra Strength, had the highest acid-neutralizing capacities (ANCs) [1]. This class-level finding confirms that Mylanta's concentrated formulation aligns with the highest tier of ANC performance, enabling lower dosage volumes for equivalent acid neutralization, which can improve patient convenience and reduce sodium/calorie intake per dose.

Acid Neutralizing Capacity (ANC) Formulary Evaluation Dosage Volume

Mylanta Application Scenarios


Standardized Antacid Comparator for Trials

Mylanta's established palatability advantage [1] and well-characterized in vivo pH profile [2] make it a suitable comparator arm or standard-of-care baseline in clinical trials for novel GERD therapies, functional dyspepsia interventions, or studies of gastric mucosal protection. Its defined and consistent performance ensures reliable data collection and minimizes patient dropout due to poor palatability.

Hospital Formulary for Esophageal Protection

For healthcare systems treating a high volume of patients with GERD or heartburn, the evidence for Mylanta's superior esophageal pH control duration compared to Extra-Strength Maalox [2] and calcium carbonate alternatives [3] provides a pharmacoeconomic rationale. The longer duration of action may lead to fewer doses required per patient, potentially reducing overall medication costs and improving patient outcomes.

Gastric Cytoprotection Research Models

The demonstration of Mylanta II's ability to protect against ethanol-induced gastric injury in an animal model [4] positions it as a relevant positive control for studies investigating mucosal defense mechanisms, barrier function, and novel gastroprotective agents. Its known cytoprotective effect, independent of acid neutralization, is a valuable experimental benchmark.

Consumer Health Product Benchmarking

Mylanta's performance in head-to-head palatability [1] and pH studies [2] provides a data-driven benchmark for the development and quality control of new antacid formulations. R&D teams can use these published metrics to assess whether a new formulation achieves comparable or superior patient acceptance and in vivo efficacy.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
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